2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10855962
InChI: InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-3-1-4-12(9-11)21-15(24)10-23-16(25)7-6-13(22-23)14-5-2-8-26-14/h1-9H,10H2,(H,21,24)
SMILES: C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F
Molecular Formula: C17H12F3N3O2S
Molecular Weight: 379.4 g/mol

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.:

Cat. No.: VC10855962

Molecular Formula: C17H12F3N3O2S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide -

Specification

Molecular Formula C17H12F3N3O2S
Molecular Weight 379.4 g/mol
IUPAC Name 2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-3-1-4-12(9-11)21-15(24)10-23-16(25)7-6-13(22-23)14-5-2-8-26-14/h1-9H,10H2,(H,21,24)
Standard InChI Key DCFHAPVENJWTSN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F

Introduction

The compound 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a pyridazinone core, a thiophene ring, and a trifluoromethyl-substituted phenyl group, which may contribute to its biological activity.

Molecular and Structural Information

  • Molecular Formula: C14H10F3N3O2SC14H10F3N3O2S

  • Molecular Weight: 341.31 g/mol .

  • IUPAC Name: 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide .

  • SMILES Notation: C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)C(F)(F)F .

Structural Features:

  • The compound features a pyridazinone ring fused with a thiophene moiety, which is known for its electron-rich aromaticity.

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Starting Materials:

    • A thiophene derivative.

    • Pyridazine precursors.

    • A trifluoromethyl-substituted aniline or phenyl derivative.

  • Reaction Conditions:

    • Cyclization reactions to form the pyridazinone core.

    • Amide bond formation between the acetamide group and the trifluoromethyl-substituted phenyl group.

    • Catalysts such as acids or bases may be used to facilitate the reactions.

Potential Biological Applications

Preliminary studies suggest that compounds with similar structures exhibit activities such as:

  • Anti-inflammatory Activity:

    • Molecular docking studies indicate potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

  • Anticancer Activity:

    • Pyridazinone derivatives have shown cytotoxic properties against various cancer cell lines, potentially through VEGFR2 inhibition or other mechanisms .

  • Antimicrobial Properties:

    • Thiophene-containing molecules often display antimicrobial effects due to their electron-donating properties, which disrupt microbial membranes.

Analytical Characterization

The compound can be characterized using the following techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR provide insights into proton and carbon environments within the molecule.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like amides (C=OC=O) and thiophene (CSC-S).

  • X-Ray Crystallography:

    • Determines precise molecular geometry and confirms structural integrity.

Research Findings

Studies on related compounds reveal promising results:

  • Docking Studies: Computational models suggest strong binding affinity to target enzymes such as falcipain-2 (antimalarial target) or VEGFR2 (anticancer target) .

  • In Vitro Assays:

    • Compounds with pyridazinone scaffolds have shown inhibitory concentrations (IC50IC_{50}) in the micromolar range against specific cancer cell lines .

Limitations and Future Directions

While the compound shows promise, further research is needed to:

  • Conduct comprehensive in vitro and in vivo studies to confirm efficacy.

  • Optimize pharmacokinetic properties such as bioavailability and metabolic stability.

  • Explore structure-activity relationships (SAR) through chemical modifications.

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